2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 929861-00-7
VCID: VC4614534
InChI: InChI=1S/C16H21N5O4/c1-8(2)6-19-9(3)10(4)21-12-13(17-15(19)21)18(5)16(25)20(14(12)24)7-11(22)23/h8H,6-7H2,1-5H3,(H,22,23)
SMILES: CC1=C(N2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC(=O)O)C)C
Molecular Formula: C16H21N5O4
Molecular Weight: 347.375

2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid

CAS No.: 929861-00-7

Cat. No.: VC4614534

Molecular Formula: C16H21N5O4

Molecular Weight: 347.375

* For research use only. Not for human or veterinary use.

2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid - 929861-00-7

Specification

CAS No. 929861-00-7
Molecular Formula C16H21N5O4
Molecular Weight 347.375
IUPAC Name 2-[4,7,8-trimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid
Standard InChI InChI=1S/C16H21N5O4/c1-8(2)6-19-9(3)10(4)21-12-13(17-15(19)21)18(5)16(25)20(14(12)24)7-11(22)23/h8H,6-7H2,1-5H3,(H,22,23)
Standard InChI Key NNRDBVNJCDGCBA-UHFFFAOYSA-N
SMILES CC1=C(N2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC(=O)O)C)C

Introduction

2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid is a complex organic compound belonging to the class of imidazopyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, primarily attributed to its unique bicyclic imidazopyrimidine core structure, which is known for various biological activities.

Synthesis Methods

The synthesis of 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid typically involves complex multi-step organic reactions. Key methods include:

  • Acylation: Utilizes reagents like acetic anhydride.

  • Nucleophilic Substitutions: Facilitated by various bases.

  • Reaction Conditions: Temperature and solvent choice are critical for optimizing yield and selectivity.

Chemical Reactions and Stability

This compound can participate in various chemical reactions typical of imidazopyrimidine derivatives. These reactions are generally conducted under controlled conditions to minimize side reactions, such as using inert atmospheres to prevent oxidation during sensitive steps.

Mechanism of Action

The mechanism of action primarily involves interaction with biological targets such as enzymes or receptors associated with metabolic pathways. This interaction is crucial for its potential therapeutic applications.

Availability and Suppliers

The compound is available from chemical suppliers such as Santa Cruz Biotechnology and Sigma-Aldrich for research purposes. Detailed structural information and synthesis methods are documented in several patents and scientific articles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator